molecular formula C9H9ClN2O B1490718 1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide CAS No. 854267-91-7

1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide

Cat. No.: B1490718
CAS No.: 854267-91-7
M. Wt: 196.63 g/mol
InChI Key: NWDOEOQGGNSTBX-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide (CAS: 854267-91-7) is a cyclopropane-containing compound with a chloropyridinyl moiety and a carboxamide functional group. Its IUPAC name is 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxamide, and it is commonly used as a pharmaceutical intermediate, agrochemical precursor, and research chemical . SynHet, a professional manufacturer, supplies this compound at >99% purity, highlighting its importance in medicinal chemistry and synthetic organic applications . Key properties include:

  • Molecular Formula: C₉H₈ClN₂O
  • Molar Mass: 198.63 g/mol
  • Applications: Drug synthesis, pesticide intermediates, and biotechnology research .

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-7-2-1-6(5-12-7)9(3-4-9)8(11)13/h1-2,5H,3-4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDOEOQGGNSTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244587
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854267-91-7
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854267-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.

  • Chlorination: The pyridine ring is chlorinated at the 6-position using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

  • Cyclopropanation: The cyclopropane ring is introduced using cyclopropanation reagents like diazomethane (CH2N2) or Simmons-Smith reagents (diiodomethane and zinc-copper couple).

  • Carboxamide Formation: The carboxamide group is introduced through the reaction of the cyclopropanated pyridine with ammonia or an amine under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyridine N-oxide.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic Acid (CAS: 854267-90-6)
  • Molecular Formula: C₉H₈ClNO₂
  • Key Difference : The carboxamide (-CONH₂) is replaced by a carboxylic acid (-COOH).
  • Implications: The carboxylic acid derivative may exhibit lower solubility in organic solvents compared to the carboxamide.
1-(6-Chloro-3-pyridinyl)-cyclopropanecarbonitrile (CAS: 854267-89-3)
  • Molecular Formula : C₉H₆ClN₂
  • Key Difference : The carboxamide is replaced by a nitrile (-CN) group.
  • However, it lacks hydrogen-bonding capacity, which may reduce target specificity in biological systems .

Ring Size Modifications

1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile (CAS: 485828-75-9)
  • Molecular Formula : C₁₀H₈ClN₂
  • Key Difference : Cyclopropane is replaced by cyclobutane.
  • Purity is reported at 95%, suggesting synthesis challenges compared to the cyclopropane analog .
N-(4-Chloropyridin-2-yl)cyclobutanecarboxamide (CAS: 1566756-70-4)
  • Molecular Formula : C₁₀H₁₀ClN₂O
  • Key Difference : The chloropyridinyl substitution shifts from the 3-position to the 2-position.
  • Implications : Positional isomerism affects electronic properties and intermolecular interactions. This compound’s 95% purity indicates possible synthetic complexity in regioselective functionalization .

Biodegradation Metabolites

These metabolites, identified via GC-MS, highlight the environmental persistence of the chloropyridinyl group and its role in degradation pathways . Unlike 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide, these metabolites lack the cyclopropane ring, reducing their utility in synthetic applications but emphasizing their relevance in ecotoxicology studies .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Functional Group Ring Size Purity Key Applications
This compound (854267-91-7) C₉H₈ClN₂O Carboxamide Cyclopropane >99% Pharmaceuticals, Agrochemicals
1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic Acid (854267-90-6) C₉H₈ClNO₂ Carboxylic Acid Cyclopropane N/A Synthetic intermediates
1-(6-Chloro-3-pyridinyl)-cyclopropanecarbonitrile (854267-89-3) C₉H₆ClN₂ Nitrile Cyclopropane 95% Organic synthesis
1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile (485828-75-9) C₁₀H₈ClN₂ Nitrile Cyclobutane 95% Research chemicals

Biological Activity

1-(6-Chloropyridin-3-YL)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a chlorinated pyridine moiety. The presence of the chloropyridine group is crucial as it influences the compound's biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in disease models.
  • Antimicrobial Properties : It has been evaluated for its effectiveness against certain bacterial strains.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)15.2
MCF7 (Breast Cancer)12.7
HeLa (Cervical Cancer)10.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses.

Anti-inflammatory Activity

In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. The effective concentrations were found to be in the range of 5–20 µM, suggesting a dose-dependent response.

Antimicrobial Properties

The compound has also been tested against several bacterial strains, revealing moderate antibacterial activity. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:

Bacterial StrainMIC (mg/L)
E. coli32
S. aureus16
P. aeruginosa64

These findings indicate potential applications in treating infections caused by resistant bacterial strains.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still under investigation. However, studies suggest that it may interact with specific molecular targets involved in cell signaling pathways associated with cancer progression and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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